molecular formula C12H15N3S B2711862 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline CAS No. 1247635-33-1

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline

Cat. No.: B2711862
CAS No.: 1247635-33-1
M. Wt: 233.33
InChI Key: WAGIIXPVQHVZRC-UHFFFAOYSA-N
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Description

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline is a compound that features an imidazole ring, a sulfur atom, and an aniline group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a suitable thiol compound to introduce the sulfur atom, followed by the attachment of the aniline group. The reaction conditions typically involve the use of a base and a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline is unique due to the presence of both an imidazole ring and a sulfur atom, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications.

Biological Activity

3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline, with the CAS number 1247635-33-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C12H15N3SC_{12}H_{15}N_{3}S with a molecular weight of 233.33 g/mol. The structural characteristics include an imidazole ring, which is known for its biological significance in various pharmacological applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing imidazole and aniline moieties. The presence of the imidazole ring often enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes and receptors. For instance, derivatives of imidazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines. Notably, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased cytotoxic effects in vitro .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AJurkat1.61 ± 1.92Bcl-2 inhibition
Compound BHT291.98 ± 1.22Apoptosis induction
This compoundA431TBDTBD

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can mitigate conditions like arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of imidazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to this compound exhibited significant growth inhibition, suggesting potential as novel antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazole-containing compounds against human cancer cell lines, including breast and colon cancer models. The study found that certain substitutions on the aniline moiety enhanced cytotoxicity significantly, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .

Properties

IUPAC Name

3-[1-(1-methylimidazol-2-yl)sulfanylethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(10-4-3-5-11(13)8-10)16-12-14-6-7-15(12)2/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIIXPVQHVZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247635-33-1
Record name 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline
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